molecular formula C20H14BrClN2O5S B5238423 4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid

4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid

Cat. No.: B5238423
M. Wt: 509.8 g/mol
InChI Key: JDOIUWPXDDXJLS-UHFFFAOYSA-N
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Description

4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid is a complex organic compound that features a combination of bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the bromophenyl carbamoyl intermediate: This step involves the reaction of 4-bromophenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.

    Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated intermediate undergoes sulfonylation with sulfonyl chloride in the presence of a base like pyridine.

    Coupling with benzoic acid: Finally, the sulfonylated intermediate is coupled with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[(4-Bromophenyl)carbamoyl]-4-fluorophenyl]sulfonylamino]benzoic acid
  • 4-[[3-[(4-Chlorophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid
  • 4-[[3-[(4-Methylphenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid

Uniqueness

4-[[3-[(4-Bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

4-[[3-[(4-bromophenyl)carbamoyl]-4-chlorophenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O5S/c21-13-3-7-14(8-4-13)23-19(25)17-11-16(9-10-18(17)22)30(28,29)24-15-5-1-12(2-6-15)20(26)27/h1-11,24H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIUWPXDDXJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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